1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine
Description
This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group at position 3 and a 4-methoxybenzenesulfonyl group at position 1. Piperidine derivatives are pharmacologically significant due to their structural versatility and ability to interact with enzyme active sites, as noted in studies on similar compounds .
Properties
IUPAC Name |
5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-29-17-5-7-18(8-6-17)34(27,28)26-11-9-15(10-12-26)23-24-22(25-33-23)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQWNRZTSAGWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be accomplished through various methods, including reductive amination or cyclization reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and oxadiazole ring may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The table below compares substituents and key structural features of the target compound with analogs from the provided evidence:
Key Observations :
Comparison with Analog Syntheses :
Q & A
Basic Question: What are the common synthetic routes for preparing 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the 1,3,4-oxadiazole ring from carboxylic acid precursors via cyclization with hydrazine hydrate in methanol under reflux (5–6 hours) .
- Step 2: Sulfonylation of the piperidine moiety using 4-methoxybenzenesulfonyl chloride in the presence of Na₂CO₃ as a base, followed by coupling with the oxadiazole intermediate in DMF using LiH as a catalyst (4–6 hours) .
- Step 3: Purification via recrystallization or column chromatography to isolate the final compound.
Key Reaction Conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | N₂H₄, MeOH, reflux | Oxadiazole ring formation |
| 2 | DMF, LiH, 4-methoxybenzenesulfonyl chloride | Sulfonylation and coupling |
| 3 | Ethanol/water recrystallization | Purification |
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxadiazole C=N stretch at ~1600 cm⁻¹) .
- ¹H/¹³C NMR: Confirms proton environments (e.g., piperidine CH₂ groups at δ 1.5–3.0 ppm, aromatic protons from trimethoxyphenyl at δ 6.5–7.5 ppm) .
- Mass Spectrometry (EI-MS): Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .
Advanced Question: How can structural contradictions in crystallographic data be resolved during refinement?
Methodological Answer:
Use SHELXL for small-molecule refinement:
- Apply restraints for disordered sulfonyl or methoxy groups to address electron density ambiguities .
- Validate hydrogen bonding networks using PLATON or Mercury to resolve clashes in oxadiazole-piperidine interactions .
- Compare experimental data with DFT-optimized geometries to identify outliers in bond angles/lengths .
Advanced Question: How do substituents on the oxadiazole ring influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights:
- 3,4,5-Trimethoxyphenyl: Enhances lipophilicity and DNA intercalation potential in anticancer assays .
- 4-Methoxybenzenesulfonyl: Improves solubility and target binding via sulfonyl-protein interactions (e.g., kinase inhibition) .
- Piperidine Spacer: Modulates conformational flexibility, affecting receptor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
